molecular formula C5H11F2NO2 B1408588 3-(Difluoromethoxy)pyrrolidine monohydrate CAS No. 1845690-55-2

3-(Difluoromethoxy)pyrrolidine monohydrate

Cat. No.: B1408588
CAS No.: 1845690-55-2
M. Wt: 155.14 g/mol
InChI Key: GOWMKCZFMGXMJI-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)pyrrolidine monohydrate is a chemical compound with the molecular formula C5H11F2NO2 and a molecular weight of 155.14 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)pyrrolidine monohydrate typically involves the reaction of pyrrolidine with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction. The product is then purified through crystallization or other purification techniques to obtain the monohydrate form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)pyrrolidine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-(Difluoromethoxy)pyrrolidine monohydrate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)pyrrolidine monohydrate involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural stability and facilitates the compound’s binding to its targets .

Comparison with Similar Compounds

  • 3-(Methoxymethoxy)pyrrolidine
  • 3-(Ethoxymethoxy)pyrrolidine
  • 3-(Trifluoromethoxy)pyrrolidine

Comparison: 3-(Difluoromethoxy)pyrrolidine monohydrate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. The difluoromethoxy group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(difluoromethoxy)pyrrolidine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.H2O/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMKCZFMGXMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Difluoromethoxy)pyrrolidine monohydrate
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3-(Difluoromethoxy)pyrrolidine monohydrate
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3-(Difluoromethoxy)pyrrolidine monohydrate
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